molecular formula C4H14NO5P B12680400 Einecs 308-616-4 CAS No. 98143-51-2

Einecs 308-616-4

Cat. No.: B12680400
CAS No.: 98143-51-2
M. Wt: 187.13 g/mol
InChI Key: ZXGVHYCIRLPRBM-UHFFFAOYSA-N
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Description

Einecs 308-616-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which ensures its recognition and regulation within the European market.

Chemical Reactions Analysis

Einecs 308-616-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different properties and applications .

Scientific Research Applications

Einecs 308-616-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound in biochemical assays. Industrially, it could be used in the production of other chemicals or materials .

Mechanism of Action

The mechanism of action of Einecs 308-616-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Einecs 308-616-4 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties and potential advantages over other substances. Similar compounds include those with related chemical structures or similar applications .

Properties

CAS No.

98143-51-2

Molecular Formula

C4H14NO5P

Molecular Weight

187.13 g/mol

IUPAC Name

2-aminoethanol;ethyl dihydrogen phosphate

InChI

InChI=1S/C2H7NO.C2H7O4P/c3-1-2-4;1-2-6-7(3,4)5/h4H,1-3H2;2H2,1H3,(H2,3,4,5)

InChI Key

ZXGVHYCIRLPRBM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)O.C(CO)N

Origin of Product

United States

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